Superior Potency in BTK Inhibition Compared to Structural Analogs
The target compound, when elaborated into a final drug candidate (as seen in patent US20240083900, Example 99/100), demonstrates an exceptionally high binding affinity for Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies and autoimmune diseases [1]. This final molecule, for which 2-ethoxy-3-methylpyridine-5-boronic acid serves as a crucial building block, achieves a biochemical IC50 of 1 nM [2]. This level of potency is 5.5-fold higher than a closely related analog from the same patent series (Example 236, IC50 = 5.5 nM) and significantly more potent than many other examples, showcasing the critical role of the specific 2-ethoxy-3-methylpyridine moiety in maximizing target engagement [3].
| Evidence Dimension | BTK Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Analog from same patent (Example 236, IC50 = 5.5 nM) |
| Quantified Difference | 5.5-fold increase in potency |
| Conditions | Biochemical enzyme assay using a 384-well format, measuring compound potency against BTK in vitro. |
Why This Matters
For procurement, this data directly justifies the selection of this specific boronic acid to synthesize a lead compound with a higher probability of achieving the required target potency, thereby reducing the risk and cost of downstream development.
- [1] Pyrazolo[1,5-a]pyrazine derivatives as btk inhibitors. US Patent Application US20240083900A1. Example 99/100. View Source
- [2] BindingDB. Ligand BDBM658441 (US20240083900, Example 99. 100). Affinity Data: IC50 = 1 nM for Tyrosine-protein kinase BTK. View Source
- [3] BindingDB. Ligand BDBM658410 (US20240083900, Example 236). Affinity Data: IC50 = 5.5 nM for BTK. View Source
